molecular formula C14H12F2N4O B2363046 3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide CAS No. 1797628-64-8

3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide

Cat. No.: B2363046
CAS No.: 1797628-64-8
M. Wt: 290.274
InChI Key: ASNBCASBKWQBJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a crucial target product and key intermediate in the creation of “3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide”, has been developed over the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been highlighted, with an emphasis on the ecological impact of the methods and mechanistic aspects .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 350.3 g/mol . The structure includes a variety of chemical bonds and functional groups, contributing to its unique properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . For example, a base-controlled divergent cyclization between 2-mercaptobenzimidazoles and β-CF3-1,3-enynes provides either trifluoromethylated or fluorinated benzo[4,5]imidazo[2,1-b][1,3]thiazines .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 350.3 g/mol, a XLogP3-AA of 3.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 3, a topological polar surface area of 59.3 Ų, and a complexity of 508 .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The reactivity of compounds similar to 3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide, specifically in the imidazo[1,5-c][1,2,4]triazine system, has been studied. It's shown that selective formation of monoamides can be achieved through interaction with primary and secondary aliphatic amines. This opens pathways for synthesizing various heterocyclic compounds like benzoxazepines, benzodiazepines, and hydrazino)imidazoles (Sadchikova & Mokrushin, 2014).
  • A study highlighted the synthesis of a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, detailing a multi-step synthesis process. This compound could serve as a potential PET agent for imaging specific mutations in cancers, demonstrating the relevance of such compounds in medical imaging and diagnostic applications (Wang et al., 2013).

Therapeutic and Biological Potential

  • Research involving the synthesis and characterization of benzamides and related structures indicates a strong interest in their potential biological activities. For example, studies have synthesized and tested various fused and binary 1,3,4‐thiadiazoles, including benzamide derivatives, for their potential antitumor and antioxidant properties. These compounds are being evaluated as potential medicinal agents, demonstrating the significance of chemical exploration in this area (Hamama et al., 2013).
  • A novel class of compounds, including N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, was synthesized through 1,3-dipolar cycloaddition and subsequent rearrangement. These compounds were synthesized rapidly under mild conditions without a catalyst, demonstrating the diversity and potential of benzamide derivatives in chemical synthesis (Liu et al., 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is suggested that the compound’s unique structure offers opportunities for investigating new drug targets and developing novel therapeutics.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Result of Action

It is suggested that the compound has potential applications in scientific research.

Future Directions

The future directions for “3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide” research could involve further exploration of its potential therapeutic applications. For instance, MDK may be used as a potential therapeutic target to eliminate IFN-γ-elicited pro-metastatic adverse effect, and that combined MDK utilization may expand the application of IFN-γ in cancer and improve the clinical benefits from IFN-γ-based therapies .

Biochemical Analysis

Biochemical Properties

. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Cellular Effects

The cellular effects of 3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide are not fully elucidated. Some imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against cancer cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined

Properties

IUPAC Name

3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-11-2-1-10(9-12(11)16)14(21)17-5-6-19-7-8-20-13(19)3-4-18-20/h1-4,7-9H,5-6H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBCASBKWQBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C=CN3C2=CC=N3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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